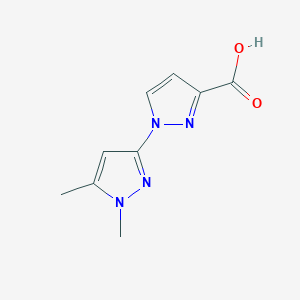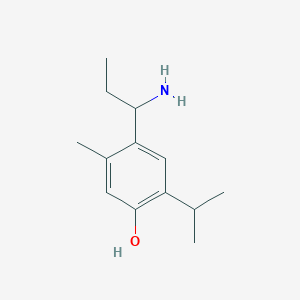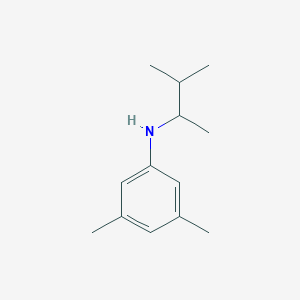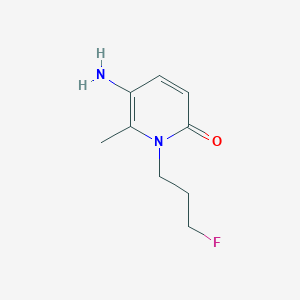
5-(3-Bromophenoxy)-2-chloropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Bromophenoxy)-2-chloropyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of a bromophenoxy group attached to the pyrimidine ring, along with a chlorine atom at the second position of the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenoxy)-2-chloropyrimidine typically involves the reaction of 3-bromophenol with 2,5-dichloropyrimidine under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The base used in this reaction is often potassium carbonate (K2CO3), which facilitates the nucleophilic substitution of the chlorine atom by the bromophenoxy group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Bromophenoxy)-2-chloropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position of the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The bromophenoxy group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 5-(3-bromophenoxy)-2-aminopyrimidine, while coupling reactions can produce various biaryl derivatives.
Aplicaciones Científicas De Investigación
5-(3-Bromophenoxy)-2-chloropyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(3-Bromophenoxy)-2-chloropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can enhance the compound’s binding affinity to these targets, while the pyrimidine ring can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromopyridine: An aryl bromide used as a building block in organic synthesis.
5-Phenoxy-2-chloropyrimidine: A similar compound with a phenoxy group instead of a bromophenoxy group.
4-(3-Bromophenoxy)pyridine: A pyridine-based compound with a bromophenoxy group.
Uniqueness
5-(3-Bromophenoxy)-2-chloropyrimidine is unique due to the presence of both a bromophenoxy group and a chlorine atom on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C10H6BrClN2O |
|---|---|
Peso molecular |
285.52 g/mol |
Nombre IUPAC |
5-(3-bromophenoxy)-2-chloropyrimidine |
InChI |
InChI=1S/C10H6BrClN2O/c11-7-2-1-3-8(4-7)15-9-5-13-10(12)14-6-9/h1-6H |
Clave InChI |
KDNLCFJGIPZEQD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)OC2=CN=C(N=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Methylamino)propyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13318489.png)


![4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13318510.png)
![2-Methyl-1-{[(5-methylfuran-2-yl)methyl]amino}propan-2-ol](/img/structure/B13318511.png)

![4-Methyl-1H,2H,2AH,3H,4H,8BH-naphtho[1,2-B]azet-2-one](/img/structure/B13318520.png)
![2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13318526.png)


![6-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid](/img/structure/B13318554.png)
![4-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B13318558.png)
amino}propanoic acid](/img/structure/B13318574.png)

